molecular formula C14H18N2O2 B13457725 tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate

tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate

Cat. No.: B13457725
M. Wt: 246.30 g/mol
InChI Key: VDTGJNRDIZGPQU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and an ethynyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-ethynylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the ethynyl group.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted derivatives of the amino group.

Scientific Research Applications

Chemistry: tert-Butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines in peptide synthesis.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It is also used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is investigated for its potential as an anticancer agent and as a modulator of biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • tert-Butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate
  • tert-Butyl carbamate
  • tert-Butyl (4-bromobutyl)carbamate

Comparison: tert-Butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. Compared to tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate, the ethynyl derivative exhibits different reactivity in oxidation and reduction reactions. tert-Butyl carbamate, on the other hand, lacks the phenyl and ethynyl groups, making it less versatile in synthetic applications. tert-Butyl (4-bromobutyl)carbamate is used in different contexts, primarily as an intermediate in the synthesis of other compounds.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate

InChI

InChI=1S/C14H18N2O2/c1-5-11-8-10(6-7-12(11)15)9-16-13(17)18-14(2,3)4/h1,6-8H,9,15H2,2-4H3,(H,16,17)

InChI Key

VDTGJNRDIZGPQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)C#C

Origin of Product

United States

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